Potassium trifluoro(3-fluoro-4-(methylthio)phenyl)borate
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Overview
Description
Potassium trifluoro(3-fluoro-4-(methylthio)phenyl)borate is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(3-fluoro-4-(methylthio)phenyl)borate can be synthesized through the reaction of 3-fluoro-4-(methylthio)phenylboronic acid with potassium fluoride and trifluoroboric acid. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and crystallizers to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(3-fluoro-4-(methylthio)phenyl)borate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. It can also participate in oxidation and substitution reactions .
Common Reagents and Conditions
Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts and bases like potassium carbonate in an aqueous or alcoholic medium.
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Potassium trifluoro(3-fluoro-4-(methylthio)phenyl)borate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of potassium trifluoro(3-fluoro-4-(methylthio)phenyl)borate in Suzuki–Miyaura coupling involves the transmetalation of the boron atom to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The compound’s stability and reactivity are attributed to the presence of the trifluoroborate group, which enhances its compatibility with various reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium 4-methylphenyltrifluoroborate
- Potassium trifluoro(3-(methylthio)-4-(trifluoromethyl)phenyl)borate
Uniqueness
Potassium trifluoro(3-fluoro-4-(methylthio)phenyl)borate stands out due to its unique combination of a trifluoroborate group and a fluorinated aromatic ring with a methylthio substituent. This structure imparts enhanced stability and reactivity, making it particularly effective in cross-coupling reactions compared to its analogs .
Properties
IUPAC Name |
potassium;trifluoro-(3-fluoro-4-methylsulfanylphenyl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF4S.K/c1-13-7-3-2-5(4-6(7)9)8(10,11)12;/h2-4H,1H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLFMDPDZNFPNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)SC)F)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF4KS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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